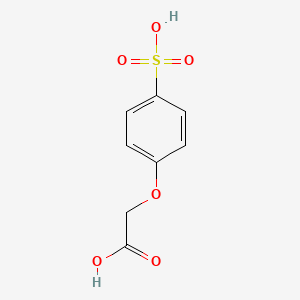

(4-Sulfophenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Sulfophenoxy)acetic acid, commonly known as 4-SPAA, is an organic acid that has a wide range of applications in scientific research. It is a derivative of phenoxyacetic acid, which is a carboxylic acid with a phenoxy group attached to its carboxyl group. 4-SPAA has been used in a variety of applications, such as in the synthesis of other organic compounds, in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Polymer Research

(4-Sulfophenoxy)acetic acid and its derivatives have been utilized in the synthesis of novel polymers. For instance, Shockravi et al. (2006) reported the synthesis of new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), and their application in creating poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with aliphatic units. These polymers demonstrated good thermal stability and solubility in polar solvents (Shockravi, Mehdipour-Ataei, Abouzari-Lotf, & Yousefi, 2006).

Application in Environmental Analysis

This compound derivatives are significant in environmental analysis. Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone, used as UV absorbers, in environmental water samples. This study highlighted the importance of such compounds in analyzing and monitoring environmental pollutants (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Development of Advanced Photoresists

In the field of photolithography, derivatives of this compound have been instrumental in developing advanced photoresists. Liu et al. (2014) synthesized a new type of polymeric photoacid generator with sulfonium perfluoroalkyl sulfonate groups, proving its applicability in creating chemically amplified resist materials for photolithography (Liu, Qiao, Liu, & Wang, 2014).

Catalysis and Chemical Synthesis

Furthermore, derivatives of this compound have been explored for their catalytic properties. For example, Das et al. (2001) identified sulfonic acid groups anchored to mesoporous MCM-41 silica as efficient catalysts for synthesizing Bisphenol-A, showcasing the potential of these compounds in acid catalysis and proton conductivity (Das, Lee, & Cheng, 2001).

Propiedades

IUPAC Name |

2-(4-sulfophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPERNKGLQKRFRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

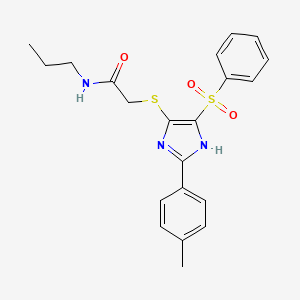

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

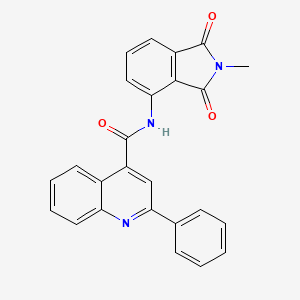

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

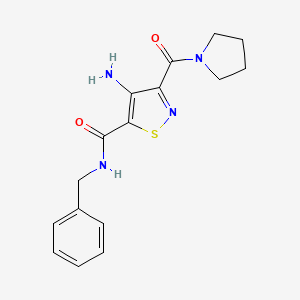

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)